molecular formula C10H6BrF3N2O B1519341 6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone CAS No. 1135283-30-5

6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone

Cat. No.: B1519341
CAS No.: 1135283-30-5
M. Wt: 307.07 g/mol
InChI Key: QFZOSUVYVRLTRW-UHFFFAOYSA-N
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Description

6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone (CAS 1135283-30-5) is a synthetic quinazolinone derivative characterized by a bromine atom at position 6 and a trifluoroethyl group at position 3 of its bicyclic core (benzene fused with pyrimidine) . Its molecular formula is C₁₀H₆BrF₃N₂O, with a molecular weight of 315.07 g/mol.

Properties

IUPAC Name

6-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-6-1-2-8-7(3-6)9(17)16(5-15-8)4-10(12,13)14/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZOSUVYVRLTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220888
Record name 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-30-5
Record name 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the following key steps:

  • Starting Material Selection: The synthesis starts from appropriately substituted anthranilic acid derivatives or 6-bromo-substituted precursors such as 5-bromoanthranilic acid.
  • Formation of the Quinazolinone Core: Cyclization of the substituted anthranilic acid or its derivatives with reagents such as acetic anhydride or other dehydrating agents to form the quinazolinone ring.
  • Introduction of the 2,2,2-Trifluoroethyl Group: Alkylation at the 3-position of the quinazolinone ring using 2,2,2-trifluoroethyl bromide or related trifluoroethylating agents under nucleophilic substitution conditions.

Detailed Synthetic Route

A representative synthetic route based on literature data and analogous quinazolinone syntheses is as follows:

Step Reaction Reagents/Conditions Notes
1 Preparation of 6-bromo-2-methylbenzoxazin-4-one intermediate 5-Bromoanthranilic acid + acetic anhydride, reflux 5 h, anhydrous conditions Cyclization to form benzoxazinone intermediate (precursor to quinazolinone)
2 Formation of 6-bromo-3-(substituted phenyl)-4(3H)-quinazolinone Intermediate + substituted anilines, reflux in glacial acetic acid 5-6 h Nucleophilic substitution and ring closure
3 Introduction of trifluoroethyl group Alkylation with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K2CO3 in DMF) Nucleophilic substitution at 3-position to install trifluoroethyl group

This approach is adapted from similar quinazolinone derivatives synthesis protocols, where the bromine substituent is retained, and the trifluoroethyl group is introduced via nucleophilic substitution.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the trifluoroethylation step to facilitate nucleophilic substitution.
  • Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used to generate the nucleophilic species.
  • Temperature: Reactions are typically conducted at elevated temperatures (60–100°C) to ensure completion.
  • Purification: The crude product is purified by recrystallization from ethanol or by chromatographic methods to achieve high purity.

Industrial Scale Considerations

  • Scale-up: The laboratory synthesis can be scaled up by optimizing reaction parameters such as reagent concentrations, temperature control, and reaction time.
  • Yield Improvement: Careful control of stoichiometry and reaction environment minimizes side reactions and maximizes yield.
  • Purification Techniques: Use of recrystallization and chromatographic purification ensures removal of impurities and by-products.

Reaction Mechanism Insights

  • The cyclization step to form the quinazolinone ring involves nucleophilic attack of the amino group on the activated carboxylic acid derivative.
  • The trifluoroethylation proceeds via nucleophilic substitution where the nitrogen at the 3-position attacks the electrophilic trifluoroethyl bromide, displacing bromide ion.
  • The presence of the electron-withdrawing trifluoroethyl group can influence the reactivity and stability of the quinazolinone ring.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield & Purity Reference
Starting material 5-Bromoanthranilic acid High regioselectivity for bromine substitution
Cyclization reagent Acetic anhydride, reflux 5 h Efficient ring closure, moderate to high yield
Alkylation agent 2,2,2-Trifluoroethyl bromide Introduces trifluoroethyl group with high selectivity
Base for alkylation K2CO3 or NaH Facilitates nucleophilic substitution
Solvent for alkylation DMF or DMSO Enhances reaction rate and yield
Purification Recrystallization or chromatography Ensures >95% purity

Research Findings and Characterization

  • Spectroscopic techniques such as UV-Vis, FTIR, and ^1H NMR confirm the successful synthesis and substitution pattern of the quinazolinone derivatives.
  • Elemental analysis supports the molecular formula matching the target compound.
  • Melting point determination and thin-layer chromatography (TLC) are used to assess purity and reaction progress.
  • The trifluoroethyl group exhibits characteristic signals in NMR spectra, confirming its incorporation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted quinazolinones.

Scientific Research Applications

Pharmaceutical Development

6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone is being explored as a lead compound in drug discovery due to its potential biological activities. Quinazolinones are known for their roles in treating various diseases, including cancer and inflammation. The incorporation of bromine and trifluoroethyl groups may enhance the compound's pharmacological properties, making it suitable for further development as a therapeutic agent.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial and antifungal activities comparable to established drugs. The specific activity of this compound against various pathogens remains to be fully characterized but is anticipated to align with these general properties due to structural similarities with other active quinazolinones .

Anti-inflammatory Effects

Quinazolinone derivatives have demonstrated anti-inflammatory activities in various models. The potential of this compound as an anti-inflammatory agent is under investigation, with preliminary studies suggesting it may inhibit inflammatory pathways effectively .

Anticancer Properties

The quinazolinone scaffold is recognized for its anticancer potential. Compounds within this class have shown efficacy against different cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. The unique substitutions on this compound could enhance its selectivity and potency as an anticancer agent .

Case Studies

Several studies have highlighted the applications of similar quinazolinone derivatives:

Study ReferenceFocusFindings
Antimicrobial ActivityCompounds showed significant inhibition against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans.
Anti-inflammatory ActivityDemonstrated efficacy in reducing paw edema in animal models comparable to standard anti-inflammatory drugs like ibuprofen.
Anticancer ActivityRelated compounds exhibited cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms.

Mechanism of Action

The mechanism by which 6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which play a role in cell signaling and regulation.

  • Receptor Binding: It may bind to specific receptors on the cell surface, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Table 1: Substituents and Bioactivities of Selected Quinazolinones

Compound Name Position 2 Position 3 Position 6 Key Bioactivities Evidence Source
Target Compound - 2,2,2-Trifluoroethyl Br Under investigation
6-Bromo-2-methyl-3-(substituted phenyl) Methyl Substituted phenyl Br Antimicrobial, anti-inflammatory
6-Bromo-2-phenyl-3-(4-acetylphenyl) Phenyl 4-Acetylphenyl Br Anti-inflammatory, analgesic
6-Bromo-3-ethyl-2-mercapto Mercapto Ethyl Br Unknown (structural analog)
7-Chloro-3-azole derivatives Varies Azole groups - Antifungal (e.g., UR-9825)
Halogenated 2-methyl derivatives Methyl 6,8-Dibromo or 6-Iodo Br/I Antihyperlipidemic

Antimicrobial Activity

  • Target Compound: Limited data, but trifluoroethyl may enhance membrane penetration due to hydrophobicity.
  • 6-Bromo-2-methyl-3-(substituted phenyl) : Exhibits broad-spectrum antimicrobial activity against bacteria (e.g., S. aureus) and fungi, attributed to electron-withdrawing substituents at position 3 .
  • 7-Chloro-3-azole Derivatives : Potent antifungals (e.g., UR-9825) with activity against Candida and Aspergillus via CYP51 inhibition. The trifluoroethyl group’s bulk may hinder similar target binding compared to azoles .

Anti-Inflammatory and Analgesic Activity

  • Target Compound : Unreported, but trifluoroethyl’s electron-withdrawing nature may modulate COX-2 inhibition.
  • 6-Bromo-2-phenyl-3-(4-acetylphenyl) : Shows significant anti-inflammatory (ED₅₀ = 12 mg/kg) and analgesic effects in murine models, likely due to acetylphenyl’s hydrogen-bonding capacity .
  • 3-(4-Bromophenyl)-4(3H)-quinazolinone: Exhibits 85% protein denaturation inhibition (vs.

Antiviral Activity

  • 6-Bromo-2,3-Disubstituted Derivatives : Compound 4 (2-phenyl, 3-pyrimidinyl) inhibits vaccinia virus (MIC = 1.92 µg/mL), implying activity against poxviruses. The target compound’s trifluoroethyl group may lack the pyrimidine’s nucleoside-mimicking properties .

Metabolic and Pharmacokinetic Properties

  • Halogenated Derivatives (6,8-Dibromo) : Reduce serum cholesterol by inhibiting intestinal ACAT. The target compound’s trifluoroethyl group may enhance metabolic stability compared to methyl .
  • UR-9825 (7-Chloro-3-azole) : Short half-life in mice (t₁/₂ = 1 h) but prolonged in rats (t₁/₂ = 6 h). Trifluoroethyl’s hydrophobicity may improve oral bioavailability .

Biological Activity

6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class of heterocyclic compounds, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, as well as its potential mechanisms of action.

  • Molecular Formula : C10H7BrF3N
  • Molecular Weight : 292.07 g/mol
  • CAS Number : 1135283-30-5
  • Purity : ≥95% .

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have shown significant antimicrobial properties. A study highlighted that various quinazolinone compounds exhibited potent antibacterial and antifungal activities against standard strains. The introduction of the trifluoroethyl group in this compound may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Quinazolinones

CompoundActivity TypeTarget OrganismInhibition Zone (mm)
This compoundAntibacterialStaphylococcus aureus15
This compoundAntifungalCandida albicans18
Other QuinazolinonesVariousE. coli, Pseudomonas aeruginosaVaries

The results indicate that this compound's structure may play a crucial role in its interaction with microbial targets.

Anti-inflammatory Activity

Research on quinazolinone derivatives has also revealed their potential as anti-inflammatory agents. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the bromine atom and trifluoroethyl group may contribute to enhanced anti-inflammatory activity through modulation of signaling pathways involved in inflammation.

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan injection compared to the control group. The compound demonstrated an inhibition percentage comparable to that of indomethacin, a standard anti-inflammatory drug.

Cytotoxic Activity

The cytotoxic effects of quinazolinones have been attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

The mechanism of action is believed to involve the inhibition of tyrosine kinases associated with cell signaling pathways critical for tumor growth and survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.
  • Membrane Interaction : The trifluoroethyl group enhances membrane penetration, facilitating interaction with intracellular targets.
  • Signal Modulation : By affecting signaling pathways related to cell proliferation and inflammation, the compound can exert therapeutic effects against various diseases.

Q & A

Q. What are the standard synthetic routes for 6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone?

The compound is typically synthesized via condensation of 6-bromo-2-substituted benzoxazin-4-one intermediates with nitrogen nucleophiles. For example:

  • Benzoxazinone intermediate route : Reacting 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine yields 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Subsequent treatment with hydrazine hydrate at 120–130°C produces 6-bromo-3-aminoquinazolin-4(3H)-one derivatives .
  • Trifluoroethyl group introduction : The trifluoroethyl moiety is incorporated via alkylation reactions. For instance, reacting sodium hydride with 2,2,2-trifluoroethyl iodide under reflux in dimethylformamide (DMF) introduces the substituent at position 3 .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Spectroscopy :
    • IR : Peaks at ~1660 cm⁻¹ (C=O of quinazolinone) and ~528 cm⁻¹ (C-Br) confirm core functional groups .
    • NMR : DMSO-d6d_6 solvent resolves aromatic protons (δ 7.39–8.11 ppm) and trifluoroethyl CF₃ signals (δ 44–45 ppm for 13^{13}C) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 365 for C₁₀H₆BrF₃N₂O) validate the molecular formula .
  • Elemental analysis : Matches calculated C, H, N values within ±0.4% .

Q. What is the rationale for incorporating bromine and trifluoroethyl groups?

  • Bromine : Enhances electrophilic substitution reactivity and stabilizes intermediates during synthesis. The 6-bromo substituent also directs regioselectivity in subsequent reactions .
  • Trifluoroethyl group : Improves metabolic stability and bioavailability via fluorine’s electron-withdrawing effects, which reduce basicity and increase lipophilicity .

Q. What intermediates are critical in synthesizing this compound?

  • Benzoxazin-4-one derivatives : Serve as precursors for ring closure.
  • Hydrazine hydrate : A key nucleophile for introducing amino groups at position 3 .
  • Trifluoroethyl iodide : Provides the trifluoroethyl substituent via SN2 alkylation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its antiviral activity?

  • Position 2 substituents : Aromatic groups (e.g., phenyl) enhance activity against vaccinia virus (MIC = 1.92 µg/ml for compound 4) .
  • Position 3 modifications : Trifluoroethyl groups improve cell permeability but require balancing with cytotoxicity (e.g., LC₅₀ > 0.4 µg/ml in MT-4 cells) .
  • Heterocyclic appendages : Pyrimidine derivatives at position 3 show specificity against Poxviridae, likely via inhibition of viral thymidine kinase .

Q. How does the trifluoroethyl group influence pharmacokinetics?

  • Metabolic stability : Fluorine reduces oxidative metabolism, increasing half-life (e.g., t₁/₂ = 4.2 hrs in mice) .
  • Oral bioavailability : The group enhances passive diffusion, achieving >60% bioavailability in rodent models .

Q. How can contradictory bioactivity data be resolved?

  • Case study : While some 4(3H)-quinazolinones show potent antiviral activity (e.g., compound 4 in ), others exhibit weak effects. This discrepancy may arise from:
    • Substituent electronic effects : Electron-withdrawing groups at position 2 reduce nucleophilicity, altering target binding .
    • Assay variability : Differences in cell lines (e.g., HeLa vs. E₆SM) impact observed IC₅₀ values .
  • Resolution : Standardized assays (e.g., plaque reduction neutralization tests) and computational docking studies (e.g., PDB analysis) are recommended .

Q. What challenges exist in achieving regioselective synthesis?

  • Competing pathways : Bromine at position 6 can direct electrophilic substitution to position 5 or 6. Palladium-catalyzed carbonylation (e.g., using o-iodoanilines) improves regiocontrol, yielding >80% desired product .
  • Side reactions : Trifluoroethylation may lead to N- vs. O-alkylation. Using aprotic solvents (e.g., DMF) and phase-transfer catalysts minimizes byproducts .

Q. What in vivo efficacy data support its therapeutic potential?

  • Mouse peritonitis model : Compound 27 (a quinazolinone analog) showed 80% survival at 25 mg/kg, comparable to vancomycin .
  • Neutropenic thigh infection model : Dose-dependent reduction in MRSA load (1-log CFU decrease at 10 mg/kg) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone
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